2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid
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Overview
Description
2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine can yield the indazole core, which can then be further functionalized .
Industrial Production Methods: Industrial production methods often involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, to facilitate the cyclization process. Additionally, solvent-free conditions or green chemistry approaches may be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: Functional groups on the indazole ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
- Oxidation of the hydroxyl group can yield a ketone or aldehyde.
- Reduction can lead to the formation of dihydroindazole derivatives.
- Substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and potential applications .
Scientific Research Applications
2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
Uniqueness: 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups make it versatile for various chemical modifications and applications .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-hydroxy-3-(1-methylindazol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c1-13-9-5-3-2-4-7(9)8(12-13)6-10(14)11(15)16/h2-5,10,14H,6H2,1H3,(H,15,16) |
InChI Key |
CUJIBKUEVZCYCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CC(C(=O)O)O |
Origin of Product |
United States |
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